molecular formula C17H20N2O6 B2672310 3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097931-01-4

3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No.: B2672310
CAS No.: 2097931-01-4
M. Wt: 348.355
InChI Key: ADWFGUKQIYXLLZ-UHFFFAOYSA-N
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Description

3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a 1,3-benzodioxole moiety, a feature present in various bioactive molecules, and an oxazolidin-2-one ring, which is a established pharmacophore in antibiotics and other therapeutic agents . The 1,3-benzodioxole group is found in compounds that act as agonists for plant hormone receptors like TIR1, suggesting potential for use in agricultural chemical research . Meanwhile, the oxazolidinone core is well-known for its role in inhibiting bacterial protein synthesis, making it a scaffold of high importance in the development of novel anti-infective agents, particularly against Gram-positive bacteria . The specific arrangement of these groups, linked through a pyrrolidine-propanoyl chain, makes this compound a valuable chemical tool for researchers exploring new structure-activity relationships, developing enzyme inhibitors, or screening for novel biological activities in areas such as antimicrobial and plant science studies. Researchers can utilize this compound to probe complex biological pathways and develop new lead molecules. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific data on purity, [physical state], [melting point], and [storage conditions].

Properties

IUPAC Name

3-[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-11(25-13-2-3-14-15(8-13)24-10-23-14)16(20)18-5-4-12(9-18)19-6-7-22-17(19)21/h2-3,8,11-12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWFGUKQIYXLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2CCOC2=O)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a novel oxazolidinone derivative that has garnered attention for its potential biological activities. Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria, and this compound's unique structural features suggest it may exhibit a range of biological effects.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • Oxazolidinone ring : A five-membered ring that contributes to its biological activity.
  • Pyrrolidine moiety : This nitrogen-containing ring enhances the pharmacological profile.
  • Benzodioxole substituent : Known for its role in various biological activities.

The molecular formula for this compound is C17H20N2O4C_{17}H_{20}N_{2}O_{4}, with a molecular weight of approximately 316.35 g/mol.

Biological Activity Overview

Research indicates that oxazolidinones possess various biological activities beyond antibacterial effects, including:

  • Antimicrobial Activity : Particularly against Gram-positive bacteria.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that oxazolidinone derivatives can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The specific activity of this compound against various bacterial strains remains to be fully characterized but is hypothesized to be significant due to its structural similarities to known active compounds.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The presence of the benzodioxole group may enhance this effect by interacting with cellular signaling pathways involved in cell growth and survival.

Research Findings and Case Studies

A number of studies have investigated the biological activities of oxazolidinone derivatives:

  • Antibacterial Screening :
    • A study screened various oxazolidinone derivatives against strains like Staphylococcus aureus and Enterococcus faecalis. Results indicated that compounds with electron-donating groups exhibited enhanced activity (MIC values ranging from 0.5 to 4 µg/mL) .
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) showed that certain oxazolidinone derivatives led to a significant decrease in cell viability, suggesting potential as anticancer agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureMIC (µg/mL)Target Bacteria
Compound AStructure A0.5Staphylococcus aureus
Compound BStructure B4Enterococcus faecalis
3-{...}Current CompoundTBDTBD

Table 2: Cytotoxicity Results on Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound CMCF-710Induces apoptosis
Compound DA54915Cell cycle arrest
3-{...}TBDTBDTBD

Comparison with Similar Compounds

Structural Analogues from Enamine Ltd. Building Blocks Catalogue

The Enamine Ltd. catalogue (2020) lists compounds with shared structural motifs, such as oxazolidinone and pyrrolidine rings (Table 1).

Table 1: Comparison with Enamine Ltd. Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole C₁₀H₁₀ClNO 195.65 80061-95-6 Chloromethyl substituent, oxazole core
(4R)-3-(2-Chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one C₈H₁₂ClNO₃ 205.64 93617-85-7 Chiral center, chloroacetyl group
1-(Bromomethyl)-2-(2-methoxyethoxy)benzene C₁₀H₁₃BrO₂ 245.12 1041399-60-3 Bromomethyl, methoxyethoxy side chain

Key Differences :

  • The propanoyl-pyrrolidine linkage in the target compound may confer conformational flexibility compared to rigid oxazole or acetylated derivatives.

Patent-Derived Kinase Inhibitors

A European patent (2017) describes a TRKA kinase inhibitor, 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea, which shares the pyrrolidine-oxazolidinone scaffold .

Structural Parallels :

  • Both compounds feature substituted pyrrolidine rings linked to heterocyclic moieties.
  • The patent compound’s fluorophenyl and pyrimidine groups enhance kinase selectivity, whereas the benzodioxol group in the target compound may improve metabolic stability .

SARS-CoV-2 NSP3 Macrodomain Inhibitors

A 2022 study reported oxazolidinone-pyrrolidine derivatives as SARS-CoV-2 NSP3 inhibitors, including 3-[(3R)-1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (PDB ID: 8T3G) .

Table 2: Antiviral Compound Comparison

Compound Name Molecular Weight CAS Number Biological Target Structural Highlights
Target Compound 388.38* N/A Not reported Benzodioxol, propanoyl linker
SARS-CoV-2 NSP3 Inhibitor (PDB 8T3G) 356.35 N/A SARS-CoV-2 macrodomain Pyrimidoindole, fluoro substituent

Key Findings :

  • The SARS-CoV-2 inhibitor’s pyrimidoindole group enables π-π stacking with the macrodomain, while the target compound’s benzodioxol group may exhibit similar aromatic interactions .
  • High-resolution X-ray data (1.05 Å) for the SARS-CoV-2 compound underscores the utility of crystallographic tools like SHELXL () for structural refinement in comparative studies .

Benzodioxol-Containing Analogues

highlights a compound with a benzodioxol-pyrrolidine-oxazolidinone scaffold: (9E)-10-(2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)dec-9-en-1-one.

Comparison :

  • Both compounds share the benzodioxol motif, but the analogue features a decenone chain instead of a propanoyl linker, likely altering solubility and membrane permeability.

Q & A

Basic: How can the synthetic yield of this compound be optimized in multi-step reactions?

Methodological Answer:
Optimization requires systematic parameter screening:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, ethanol) for intermediates, as demonstrated in reflux conditions for analogous pyrrolidinone derivatives .
  • Catalyst screening : Test bases like triethylamine or calcium hydroxide to enhance acylation efficiency .
  • Reaction monitoring : Employ TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) to track intermediate formation and minimize side products .
  • Temperature control : Reflux at 80–100°C for 2–6 hours balances reaction rate and decomposition risks .

Basic: What analytical techniques are most reliable for structural confirmation?

Methodological Answer:
Combine orthogonal methods:

  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C22H21N5O3) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to resolve pyrrolidine, oxazolidinone, and benzodioxole proton environments .
  • X-ray crystallography : For unambiguous stereochemical assignment, as applied to structurally related oxazolidinone derivatives .
  • FT-IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .

Advanced: How can contradictory biological activity data across assays be resolved?

Methodological Answer:
Address discrepancies through:

  • Dose-response normalization : Compare EC50/IC50 values under standardized conditions (pH 7.4, 37°C) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to mitigate aggregation artifacts .
  • Target validation : Apply CRISPR knockouts or siRNA silencing to confirm on-target effects .
  • Assay replication : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate binding affinity .

Advanced: How to design experiments elucidating its mechanism of action?

Methodological Answer:
A tiered approach is recommended:

  • Biophysical profiling : Use surface plasmon resonance (SPR) to quantify binding kinetics with putative targets .
  • Cellular thermal shift assays (CETSA) : Identify target engagement in live cells .
  • Metabolomics : Track downstream pathway modulation via LC-MS/MS .
  • Mutagenesis studies : Modify key residues in suspected binding pockets to validate interactions .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with modified pyrrolidine (e.g., substituents at C3) or benzodioxole (e.g., halogenation) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors .
  • Bioisosteric replacement : Substitute the oxazolidinone ring with thiazolidinone or pyrazolone moieties .
  • In vitro potency correlation : Compare IC50 values against structural variations to quantify substituent effects .

Basic: How to assess its stability under varying experimental conditions?

Methodological Answer:

  • Thermal stability : Conduct accelerated degradation studies at 40–60°C for 4 weeks, monitoring via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–10) and track oxazolidinone ring integrity via NMR .

Advanced: How to characterize reactive intermediates during synthesis?

Methodological Answer:

  • Trapping experiments : Use quenching agents (e.g., methanol) to isolate transient species for LC-MS analysis .
  • In situ FT-IR : Monitor carbonyl intermediates during acyl transfer reactions .
  • Computational modeling : Apply DFT (e.g., Gaussian) to predict transition states and guide synthetic route refinement .

Advanced: How to address poor aqueous solubility in biological assays?

Methodological Answer:

  • Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .
  • Co-solvent systems : Optimize DMSO/PBS ratios while maintaining <0.1% cytotoxicity .

Advanced: What biophysical methods validate target interactions?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
  • NMR titrations : Map binding epitopes using ¹⁵N-labeled proteins .

Advanced: How to interpret conflicting toxicity data in preclinical models?

Methodological Answer:

  • Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) .
  • Reactive metabolite screening : Use glutathione trapping assays to identify electrophilic intermediates .
  • Off-target profiling : Screen against kinase/GPCR panels to identify promiscuity .

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